molecular formula C9H10BrNO3 B13042963 (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B13042963
M. Wt: 260.08 g/mol
InChI Key: DOGNLQSOXYQUAS-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amino acid coupling. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst. The resulting 2-bromo-4-hydroxyphenylacetic acid is then coupled with an amino acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenylpropanoic acid.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid:

Uniqueness

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction profiles. This makes it a valuable compound for studying halogen effects in biological systems and for developing new chemical entities with desired properties.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1

InChI Key

DOGNLQSOXYQUAS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(CC(=O)O)N

Origin of Product

United States

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